molecular formula C18H14ClN3O3S B2826616 N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-65-3

N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2826616
CAS RN: 898419-65-3
M. Wt: 387.84
InChI Key: PIUGKEMCKZWGQA-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The functionalization of the quinoline scaffold has gained great interest and it is highly demanded for the synthesis of quinoline derivatives .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, the compound “Clioquinol” has a molecular weight of 305.500 .

Scientific Research Applications

a. Anticancer Agents:

b. Antibacterial and Antifungal Agents:

Organic Synthesis

The compound’s unique bicyclic structure makes it interesting for synthetic chemists:

a. One-Pot Syntheses:

Transition Metal-Catalyzed Reactions

The cyanophenyl group suggests reactivity in Suzuki–Miyaura cross-coupling reactions:

a. Suzuki–Miyaura Coupling:

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-14-3-1-13(10-20)16(9-14)21-26(24,25)15-7-11-2-4-17(23)22-6-5-12(8-15)18(11)22/h1,3,7-9,21H,2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGKEMCKZWGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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